molecular formula C14H10N2O2 B597894 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1227270-68-9

6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B597894
CAS No.: 1227270-68-9
M. Wt: 238.246
InChI Key: OYLKOTAHYFCZIA-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play an essential role in various types of tumors, and targeting FGFRs is an attractive strategy for cancer therapy .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been studied for its potential as a FGFR inhibitor . The structure-based design strategy was used to design these derivatives .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied, particularly in the context of their activities against FGFR1, 2, and 3 .

Scientific Research Applications

Vibrational Spectra and Structure Analysis

  • A study conducted by Bahgat, Jasem, & El‐Emary (2009) investigated the structure and vibrational spectra of similar compounds using FT-IR and FT-Raman spectra. This research aids in understanding the fundamental characteristics of compounds like 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Synthesis and Antibacterial Screening

  • Maqbool et al. (2014) explored the synthesis of compounds closely related to this compound and evaluated their antibacterial activities. Their research is significant in understanding the potential biomedical applications of these compounds (Maqbool et al., 2014).

Decarboxylative Coupling Reactions

  • Suresh et al. (2013) described a method for synthesizing derivatives of azaindole-2-carboxylic acid, which are structurally related to this compound, using palladium-catalyzed decarboxylative Suzuki and Heck couplings (Suresh et al., 2013).

Crystal Structure Analysis

  • The crystal structure of compounds similar to this compound has been analyzed to understand their molecular configurations. For example, Chiaroni et al. (1994) investigated the X-ray structure of a related compound, providing insights into its molecular packing and shape (Chiaroni et al., 1994).

Synthesis of Novel Derivatives

  • Bijev, Prodanova, & Nankov (2003) synthesized new derivatives of 1H-1-pyrrolylcarboxamides, which are structurally related to the compound . Their work adds to the understanding of potential applications in pharmacology (Bijev, Prodanova, & Nankov, 2003).

Mechanism of Action

Target of Action

The primary targets of 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects the FGF–FGFR axis, which is involved in various signal transduction pathways . This disruption can lead to changes in organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine, compound 4h, has a low molecular weight, which would be beneficial to its bioavailability .

Result of Action

In vitro, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the efficacy of fgfr inhibitors can be influenced by various factors, including the specific type and state of the cancer cells, the presence of other drugs, and the patient’s overall health .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, involve their potential as FGFR inhibitors . These compounds are being developed with promising prospects .

Properties

IUPAC Name

6-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-8-15-13-10(11)6-7-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLKOTAHYFCZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219134
Record name 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-68-9
Record name 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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